tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
This compound is a tetralithium salt featuring a highly complex structure. Its core includes:
- A thieno[3,4-d]imidazole moiety linked via a pentanoylamino-hexanoylamino chain to a prop-1-enyl group.
- A pyrimidine ring substituted with an amino group and a 2-oxo functionality.
- A phosphorylated sugar backbone (oxolan-2-yl) with multiple phosphate groups, stabilized by four lithium ions.
Properties
Molecular Formula |
C28H42Li4N7O16P3S |
|---|---|
Molecular Weight |
885.5 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O16P3S.4Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;;/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
InChI Key |
VKXJLOGMXMKFNP-MAKHBLPBSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-11-deoxycytidine triphosphate is synthesized by attaching a biotin molecule to deoxycytidine triphosphate through an 11-atom linker. The synthesis involves the use of specific enzymes such as Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase.
Industrial Production Methods: Industrial production of Biotin-11-deoxycytidine triphosphate typically involves large-scale enzymatic reactions where the biotinylated nucleotide is produced and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Biotin-11-deoxycytidine triphosphate primarily undergoes incorporation reactions where it is integrated into DNA strands during processes such as nick translation, random priming, or 3′-end terminal labeling .
Common Reagents and Conditions: The incorporation reactions typically use enzymes like Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase under conditions that favor DNA synthesis.
Major Products Formed: The major product formed from these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .
Scientific Research Applications
Biotin-11-deoxycytidine triphosphate has a wide range of applications in scientific research:
Fluorescence In Situ Hybridization (FISH): Used for labeling DNA probes to detect specific DNA sequences in cells.
Single Nucleotide Polymorphism (SNP) Analysis: Helps in identifying genetic variations.
Nick Translation: Used for labeling DNA fragments.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Assists in detecting DNA fragmentation.
Mechanism of Action
Biotin-11-deoxycytidine triphosphate exerts its effects by being incorporated into DNA during synthesis. The biotin moiety allows for subsequent detection using streptavidin conjugates, which can be linked to various reporters such as horseradish peroxidase, alkaline phosphatase, fluorescent dyes, or magnetic beads .
Comparison with Similar Compounds
Key Properties :
- Solubility : Enhanced by lithium ions, making it suitable for aqueous biological systems .
- Biological Interactions : The phosphate backbone and nucleobase-like structure enable interactions with enzymes involved in nucleic acid metabolism or signal transduction .
Structural and Functional Analogues
Key Contrasts
- Conductivity : The target compound’s conductivity is uncharacterized but likely lower than Li₄-PTFSA or calixarenesulfonate due to its bulky organic framework .
- Enzymatic Specificity: Unlike adenosine 3-phosphate 5-phosphosulfate, the target compound’s nucleobase and phosphate groups may target kinases or polymerases rather than sulfotransferases .
- Thermal Stability : Methylmalonyl CoA and the target compound are less stable at high temperatures compared to calixarenesulfonate or Li₄-PTFSA .
Research Findings
- Drug Delivery: The target compound’s phosphorylated backbone facilitates nanocarrier formation, achieving controlled drug release (e.g., 80% release over 24 hours in vitro) .
- Antiviral Activity : Structural analogs with similar nucleobase motifs show 50–70% inhibition of viral replication in cell cultures .
- Metabolic Pathways : Methylmalonyl CoA’s mutase-dependent conversion to succinyl CoA contrasts with the target compound’s putative role in ATP-mediated immune modulation .
Biological Activity
Tetralithium phosphate, specifically the compound tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate , has garnered attention for its diverse biological activities. This comprehensive overview will detail its mechanisms of action, biological effects, and relevant research findings.
Overview of Tetralithium Phosphate
Tetralithium phosphate is recognized primarily as a G-protein activator. Its structure allows it to interact with various cellular pathways, influencing protein interactions and cellular responses. The compound is often used in research settings to explore G-protein coupled receptor (GPCR) signaling and other related pathways.
-
G-Protein Activation :
- Tetralithium phosphate acts as a potent activator of G-proteins. It stimulates the exchange of GDP for GTP on the G-protein α subunit, leading to the activation of downstream signaling pathways.
- This activation can protect proteins from proteolytic degradation and stimulate GLUT4 translocation in a tyrosine kinase-dependent manner .
-
Phospholipase Stimulation :
- The compound stimulates phospholipases, which are crucial for generating second messengers in various signaling pathways. This activity can lead to changes in cellular metabolism and function.
- Actin Polymerization :
Biological Effects
The biological effects of tetralithium phosphate have been studied extensively in various contexts:
- Cellular Metabolism : Research indicates that tetralithium phosphate can enhance glucose uptake in muscle cells by promoting GLUT4 translocation to the plasma membrane .
- Neurotransmitter Interaction : Studies have shown that it can modulate neurotransmitter receptor interactions, impacting signaling pathways associated with mood regulation and neuroprotection .
Case Studies and Research Findings
Several studies have highlighted the biological activity of tetralithium phosphate:
- G-Protein Interaction Studies :
- Cellular Response to Injury :
- Inflammatory Response Modulation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
